molecular formula C11H10N4 B1662337 3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile CAS No. 13017-69-1

3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile

Cat. No. B1662337
CAS RN: 13017-69-1
M. Wt: 198.22 g/mol
InChI Key: OUAQSPOCQDQFEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, various cyclopropyl methyl bromide derivatives have been synthesized from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N . The reaction mechanism was discussed in the paper .


Molecular Structure Analysis

While specific structural information for “3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile” is not available, a related compound, “3-Methyl-3-hexylcyclopropane-1,1,2,2-tetracarbonitrile”, has been analyzed. This molecule contains a total of 34 bond(s). There are 18 non-H bond(s), 4 multiple bond(s), 5 rotatable bond(s), 4 triple bond(s), 1 three-membered ring(s), and 4 nitrile(s) (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry . Several more common reagents have been already applied to synthesis α-bromo carbonyl derivatives .

Scientific Research Applications

Chemical Reactions and Synthesis

3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile exhibits diverse chemical reactivity, useful in synthetic organic chemistry. For example, it can react with water to produce a variety of complex molecules. Kayukov et al. (2012) explored the reaction of similar tetracarbonitriles with water, leading to products like 2-benzoyl-1,3-dicyanocyclopropane-1-carboxamide and other heterocyclic compounds, all retaining the three-membered ring structure (Kayukov et al., 2012).

Advanced Organic Synthesis Techniques

Innovative methods for synthesizing cyclopropane derivatives have been developed. Gholizadeh et al. (2020) reported a one-pot reaction to create organosilicon compounds from cyclopropyl benzyl bromide and tris(trimethylsilyl)methyllithium, leading to various derivatives including those with a tetracarbonitrile structure (Gholizadeh et al., 2020).

Intermediate for Pharmaceutical Synthesis

The compound has been utilized as an intermediate in pharmaceutical synthesis. Hou et al. (2016) demonstrated a method for synthesizing an intermediate crucial for developing a derivative of NVP-BEZ-235, a notable cancer drug, starting from 4-nitrobenzaldehyde (Hou et al., 2016).

Exploration of Cyclopropanes in Organic Electronics

The potential applications of 3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile extend to the realm of organic electronics. Karpov et al. (2016) developed a new synthesis methodfor polycyano-containing organic ligands, demonstrating the utility of cyclopropane derivatives in creating complex organic structures with potential applications in electronic materials (Karpov et al., 2016).

Novel Cycloaddition Reactions

Cycloaddition reactions of cyclopropane derivatives offer significant insights into synthetic methodologies. Wiering et al. (1985) investigated the cycloaddition of cyclopropyl ethers to tetracyanoethene, revealing complex reaction pathways and product formations, indicative of the intricate chemistry of these compounds (Wiering et al., 1985).

Role in Synthesizing Heterocyclic Compounds

3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile can be used to synthesize various heterocyclic compounds, expanding its applicability in diverse chemical syntheses. For instance, Kayukova et al. (1998) utilized similar tetracarbonitrile compounds for creating heterocyclic structures, showcasing their role in generating complex molecules (Kayukova et al., 1998).

Future Directions

The future directions for research on “3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of suitable and economically competitive processes for the impressive synthesis of biologically active compounds is a central purpose in organic synthesis chemistry .

properties

IUPAC Name

3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-3-4-9(2)10(5-12,6-13)11(9,7-14)8-15/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAQSPOCQDQFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C(C1(C#N)C#N)(C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294828
Record name 3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile

CAS RN

13017-69-1
Record name NSC98338
Source DTP/NCI
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Record name 3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CCG-2046
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile
Reactant of Route 2
3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile
Reactant of Route 3
3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile
Reactant of Route 4
3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile
Reactant of Route 5
3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile
Reactant of Route 6
3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile

Citations

For This Compound
1
Citations
DL Roman, JN Talbot, RA Roof, RK Sunahara… - Molecular …, 2007 - ASPET
Regulators of G-protein signaling (RGS) proteins are important components of signal transduction pathways initiated through G-protein-coupled receptors (GPCRs). RGS proteins …
Number of citations: 152 molpharm.aspetjournals.org

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